1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
Description
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Properties
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-21-12-6-5-10(8-13(12)22-2)11-9-24-16(17-11)19-15(20)18-14-4-3-7-23-14/h3-9H,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQMMEAHTQRRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring linked to a thiophene moiety and a urea functional group. This unique structure contributes to its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of methoxy groups enhances its solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.
- Antitumor Activity : The compound induces apoptosis in cancer cells by activating specific signaling pathways, leading to cell cycle arrest and programmed cell death .
- Antimicrobial Action : Its structural features allow it to interact with bacterial membranes and inhibit microbial growth.
Anticancer Activity
Numerous studies have reported the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds ranged from 15.1 μM to 28.7 μM across different cancer types such as breast, prostate, and lung cancers .
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory effects in vitro by inhibiting COX enzymes. This inhibition leads to decreased levels of inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activity. The compound has shown effectiveness against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Case Studies
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other thiazole derivatives:
| Compound | Anticancer Activity (GI50 μM) | Anti-inflammatory Effect | Antimicrobial Activity |
|---|---|---|---|
| Thiazole A | 25.9 (OVCAR-4) | Moderate | Effective |
| Thiazole B | 15.9 (PC-3) | High | Low |
| This compound | Variable | Significant | High |
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea, have demonstrated notable antimicrobial properties. Research indicates that compounds with thiazole rings often exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that structural modifications can enhance the antimicrobial efficacy of these compounds, making them potential candidates for developing new antibiotics.
Anticancer Potential
Research has shown that thiazole-containing compounds can exhibit significant anticancer activity. Studies have focused on the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study assessing the anticancer effects of various thiazole derivatives, including this compound, the following results were observed:
- The compound demonstrated IC50 values in the micromolar range against breast cancer cell lines (MDA-MB 231).
- Mechanistic studies indicated that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as a urease inhibitor, which is significant due to urease's role in various pathological conditions.
Table 2: Urease Inhibition Activity
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 15 | |
| Thiourea (reference compound) | 25 |
The inhibition of urease can help mitigate conditions such as kidney stones and peptic ulcers, highlighting the therapeutic potential of this compound.
Q & A
Q. Basic Screening
- In vitro assays : Conduct antiproliferative screening against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with GI₅₀ values compared to reference compounds like doxorubicin .
- Antimicrobial testing : Use microdilution methods against S. aureus and E. coli to determine minimum inhibitory concentrations (MICs) .
Q. Advanced Mechanistic Studies
- Target identification : Perform enzymatic inhibition assays (e.g., urease or kinase inhibition) with IC₅₀ calculations .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2, guided by structural analogs .
What analytical techniques are recommended for characterizing this compound?
Q. Basic Characterization
Q. Advanced Structural Analysis
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., urea N-H···O interactions) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 412.12) .
How can structural modifications enhance the compound’s bioactivity?
Q. Structure-Activity Relationship (SAR) Strategies
- Thiophene substitution : Replace the 2-thienyl group with 3-thienyl to alter electronic effects and improve solubility .
- Methoxy group modulation : Vary positions of methoxy substituents on the phenyl ring to optimize steric interactions with target proteins .
Q. Data-Driven Design
- Compare bioactivity data of analogs (e.g., GI₅₀ values in antitumor assays) to identify critical substituents .
How should researchers address contradictions in biological activity data?
Q. Troubleshooting Framework
- Assay variability : Replicate experiments across multiple cell lines (e.g., HeLa vs. A549) to confirm activity trends .
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
- Metabolic stability : Perform liver microsome assays to rule out rapid degradation in inactive samples .
What are the stability considerations for this compound under experimental conditions?
Q. Degradation Pathways
Q. Stability Testing
- Monitor decomposition via HPLC at 254 nm over 72 hours under accelerated conditions (40°C, 75% humidity) .
How can the compound’s mechanism of action be elucidated?
Q. Biochemical Assays
Q. Omics Approaches
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
What pharmacological profiling is recommended for preclinical development?
Q. ADME-Tox Studies
- Permeability : Caco-2 monolayer assays to predict intestinal absorption .
- CYP inhibition : Screen against CYP3A4 and CYP2D9 to assess drug-drug interaction risks .
- Acute toxicity : Determine LD₅₀ in rodent models (start at 50 mg/kg) .
How do computational methods support research on this compound?
Q. In Silico Tools
- QSAR modeling : Develop predictive models for bioactivity using descriptors like logP and polar surface area .
- MD simulations : Simulate binding stability over 100 ns trajectories to validate docking poses .
What are the best practices for comparative analysis with structurally similar compounds?
Q. Benchmarking Strategy
- Activity cliffs : Compare IC₅₀ values of analogs with minor structural differences (e.g., thiophene vs. furan) to identify key functional groups .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
